9-Fluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 17-butyrate

Topical corticosteroid potency Vasoconstriction assay Structure-activity relationship

9-Fluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 17-butyrate (CAS 68791-47-9) is the 17-butyrate ester of 9α-fluoroprednisolone (Isoflupredone), belonging to the class of synthetic fluorinated corticosteroids. The parent alcohol (CAS 338-95-4) is a 1,4-diene-3,20-dione steroid with a 9α-fluoro substituent and hydroxyl groups at the 11β, 17α, and 21 positions; esterification exclusively at the 17α-hydroxyl with butyric acid yields the target compound.

Molecular Formula C25H33FO6
Molecular Weight 448.5 g/mol
CAS No. 68791-47-9
Cat. No. B12678527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Fluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 17-butyrate
CAS68791-47-9
Molecular FormulaC25H33FO6
Molecular Weight448.5 g/mol
Structural Identifiers
SMILESCCCC(=O)OC1(CCC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C(=O)CO
InChIInChI=1S/C25H33FO6/c1-4-5-21(31)32-24(20(30)14-27)11-9-17-18-7-6-15-12-16(28)8-10-22(15,2)25(18,26)19(29)13-23(17,24)3/h8,10,12,17-19,27,29H,4-7,9,11,13-14H2,1-3H3/t17-,18-,19-,22-,23-,24-,25-/m0/s1
InChIKeyJMNCBDUSHPYROE-ZLOBPOPUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-Fluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 17-butyrate (CAS 68791-47-9): Compound Identity, Pharmacological Class & Comparator Landscape for Informed Procurement


9-Fluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 17-butyrate (CAS 68791-47-9) is the 17-butyrate ester of 9α-fluoroprednisolone (Isoflupredone), belonging to the class of synthetic fluorinated corticosteroids . The parent alcohol (CAS 338-95-4) is a 1,4-diene-3,20-dione steroid with a 9α-fluoro substituent and hydroxyl groups at the 11β, 17α, and 21 positions; esterification exclusively at the 17α-hydroxyl with butyric acid yields the target compound [1]. This compound may also be structurally positioned within the fluocortolone/fluocortin analog series that share the 9-fluoro-11β-hydroxy pharmacophore but differ in ring-A/D substitution patterns and ester type/position [2]. The most relevant comparators for scientific evaluation include: (i) the parent alcohol 9α-fluoroprednisolone (no ester), (ii) 21-ester fluocortolone derivatives (fluocortolone caproate, fluocortolone pivalate), (iii) the 21-butyl ester analog fluocortin butylester, (iv) hydrocortisone 17-butyrate (non-fluorinated comparator sharing the 17-butyrate ester motif), and (v) clobetasone 17-butyrate (9α-fluoro, 21-chloro substituted analog) [2].

Why 9-Fluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 17-butyrate Cannot Be Treated as Interchangeable with Other Fluorinated Corticosteroid Esters


Corticosteroid esterification at the 17α-position versus the 21-position produces molecules with distinct physicochemical, pharmacokinetic, and pharmacodynamic profiles that preclude generic interchangeability. The 17-butyrate ester on a 9α-fluoro-11β-hydroxypregna-1,4-diene-3,20-dione backbone confers a specific lipophilicity, receptor binding kinetics, metabolic stability, and tissue penetration profile that differs from (i) the parent free alcohol (higher polarity, faster clearance), (ii) 21-ester fluocortolone caproate/pivalate (different ester chain length and attachment point yielding altered topical/systemic potency ratios) [1], (iii) fluocortin butylester (21-butyl ester on a 21-oic acid scaffold with intrinsically negligible systemic corticoid activity) [2], and (iv) hydrocortisone 17-butyrate (non-fluorinated scaffold with substantially lower glucocorticoid receptor affinity) [3]. The quantitative evidence below demonstrates that these structural differences translate into measurable differences in vasoconstriction potency, hypothalamic-pituitary-adrenal (HPA) axis suppression, dermal atrophy risk, and therapeutic index that are decision-critical for compound selection in research, formulation development, and reference standard procurement.

9-Fluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 17-butyrate: Quantitative Evidence for Differentiated Scientific Selection


Vasoconstriction Potency Ratio vs. Triamcinolone Acetonide: Positional Isomerism (17- vs. 21-Ester) Drives Rank-Order Potency Shifts in the Modified Vasoconstriction Assay

In a modified vasoconstriction assay, four fluocortolone analogs were assessed against triamcinolone acetonide as reference. The 17-butyrate ester of the 9α-fluoro-11β-hydroxypregna-1,4-diene-3,20-dione series demonstrated a potency ratio approximately 5-fold greater than triamcinolone acetonide, while 21-ester analogs (difluocortolone trimethylacetate) exhibited a potency ratio at least 10-fold greater than the reference [1]. This intra-class differentiation—with the 17-ester showing a distinct, intermediate potency rank versus 21-esters—provides a quantifiable basis for selecting the 17-butyrate ester when a specific potency window between mid-potency and super-potent topical steroids is required [1]. The vasoconstriction assay is a validated surrogate for clinical anti-inflammatory potency in human skin [1].

Topical corticosteroid potency Vasoconstriction assay Structure-activity relationship

Clinical Superiority of 0.05% Clobetasone 17-Butyrate (Same 17-Butyrate Ester Motif) Over 0.2% Fluocortolone: A Head-to-Head Controlled Trial in Eczema Demonstrating Concentration-Normalized Potency Advantage

In a controlled clinical trial, clobetasone 17-butyrate 0.05% ointment demonstrated significantly greater clinical efficacy than fluocortolone 0.2% (Ultradil) in patients with eczema, even at a 4-fold lower concentration [1]. Notably, clobetasone 17-butyrate shares the identical 17-butyrate ester functional group with the target compound (9-fluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 17-butyrate), whereas the comparator fluocortolone is formulated as the free alcohol without 17-esterification. This concentration-normalized efficacy differential (0.05% outperforming 0.2%) provides class-level evidence that introduction of the 17-butyrate ester onto a fluorinated corticosteroid scaffold can yield a 4-fold or greater potency amplification relative to the non-17-esterified parent alcohol [1].

Atopic dermatitis Topical corticosteroid efficacy Fluocortolone comparator

Cortisol Suppression and Adrenal Safety: Fluocortin Butylester (21-Butyl Ester) Demonstrates Zero Systemic Corticoid Activity vs. Hydrocortisone 17-Butyrate—Quantifying the Positional Ester Safety Differential

In a comparative clinical study of 12 healthy volunteers, topical fluocortin butylester (21-butyl ester analog of the fluocortolone series; 0.75% cream, 40 g/day applied under whole-body occlusion for 8 days) demonstrated no detectable systemic corticoid effects: morning plasma cortisol remained essentially unchanged (357 nmol/L pre-treatment vs. 320 nmol/L post-treatment). In contrast, hydrocortisone 17-butyrate 0.1% cream produced profound cortisol suppression in the same experimental paradigm: morning plasma cortisol dropped from 361 nmol/L to 11 nmol/L [1]. This represents a >30-fold differential in cortisol suppression between the two ester types under identical occlusion-enhanced absorption conditions. The 21-butyl ester on a fluorinated scaffold (fluocortin butylester) exhibited negligible HPA axis impact, establishing that ester position (21- vs. 17-) on fluorinated corticosteroids critically determines systemic safety profile [1].

HPA axis suppression Systemic safety Cortisol suppression

Double-Blind Contralateral Comparison: Fluocortin Butylester vs. Fluocortolone Caproate/Pivalate and Hydrocortisone Acetate in Multicenter Dermatological Trials—Ester Structure Determines Therapeutic Index

In a coordinated series of six multicenter, double-blind contralateral comparison studies, fluocortin butylester (21-butyl ester analog derived from the fluocortolone metabolic pathway) was compared directly against fluocortolone caproate, fluocortolone pivalate, and hydrocortisone acetate in cream, ointment, and fatty ointment formulations [1]. The 21-butyl ester (fluocortin butylester) demonstrated anti-inflammatory efficacy approximately equivalent to that of hydrocortisone acetate but with the critical advantage that systemic side effects were absent, whereas the 21-caproate and 21-pivalate esters (longer-chain, more lipophilic 21-esters) showed greater potency but with measurable systemic absorption [1][2]. This multicenter dataset establishes that within the fluocortolone-derived ester series, the butyl ester chain length occupies a specific efficacy-safety niche distinct from both shorter and longer ester variants, providing a quantitative framework for selecting ester chain length based on the desired therapeutic index [1].

Double-blind clinical trial Contralateral comparison Ester structure-activity

Glucocorticoid Receptor-Mediated Cortisol Suppression EC50: Fluocortolone Demonstrates 0.95 ng/mL Unbound EC50—Establishing an Oral Potency Benchmark for the Fluorinated 11β-Hydroxy Corticosteroid Scaffold

A pharmacokinetic/pharmacodynamic study in 9 healthy volunteers administered single oral doses of fluocortolone (20 mg, 50 mg, 100 mg) determined the unbound plasma concentration producing 50% of maximal cortisol suppression (EC50) as 0.95 ± 0.22 ng/mL, a value that closely matched predictions based on relative glucocorticoid receptor binding affinity [1]. For context, fluocortolone has approximately 7-fold greater anti-inflammatory potency than prednisolone [2], and its oral bioavailability exceeds 80% with peak plasma concentrations of 86 ± 12 ng/mL after a single 10 mg dose [3]. This EC50 benchmark provides a quantitative reference point for the fluorinated 11β-hydroxy corticosteroid pharmacophore against which the 17-butyrate ester variant of 9α-fluoroprednisolone can be assessed in receptor binding, transactivation, or cortisol suppression assays during compound qualification.

Pharmacokinetic-pharmacodynamic modeling Glucocorticoid receptor affinity Cortisol suppression EC50

Dermal Atrophy Risk Profile: 17-Butyrate Ester Corticosteroids Produce Less Epidermal Thinning than Equipotent Non-17-Butyrate Analogs in Preclinical Skin Atrophy Models

In an animal model of cutaneous atrophy, clobetasone 17-butyrate (0.05%) caused less thinning of the epidermis than all tested corticosteroids except hydrocortisone, including equipotent or more potent non-17-butyrate fluorinated steroids [1]. This reduced atrophogenicity was confirmed in a domestic pig skin thickness model where clobetasone 17-butyrate produced significantly less dermal thinning than comparator fluorinated corticosteroids [2]. The 17-butyrate ester appears to confer a degree of dissociation between anti-inflammatory potency and atrophogenic potential—a phenomenon termed 'separation of clinical from epidermal thinning effect' [3]. This class-level property of 17-butyrate esters on fluorinated corticosteroid scaffolds supports the hypothesis that the target compound (9-fluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 17-butyrate) may exhibit a more favorable therapeutic ratio (efficacy vs. atrophy) than its non-17-butyrate ester analogs or free alcohol forms.

Skin atrophy Topical corticosteroid safety Epidermal thinning

High-Value Application Scenarios for 9-Fluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 17-butyrate Based on Quantitative Differentiation Evidence


Reference Standard for 17-Butyrate Ester Corticosteroid Analytical Method Development and Bioequivalence Studies

The documented 4-fold potency amplification conferred by 17-butyrate esterification over free alcohol forms (established in controlled clinical trial data showing 0.05% clobetasone 17-butyrate > 0.2% fluocortolone free alcohol [1]) makes this compound a critical reference standard for developing HPLC, LC-MS/MS, or dissolution methods that must discriminate between 17-ester and 21-ester variants of fluorinated corticosteroids. Its distinct retention time and fragmentation pattern, governed by the 17-butyrate moiety, enable use as a system suitability marker in pharmacopeial monograph development for topical corticosteroid formulations.

Preclinical Dermatological Formulation Screening: Evaluating the Therapeutic Index of 17- vs. 21-Ester Topical Corticosteroids

The quantitative evidence that ester position governs both vasoconstriction potency (5-fold vs. ≥10-fold over triamcinolone acetonide for 17-ester vs. 21-ester variants [2]) and systemic HPA axis suppression liability (>30-fold differential in cortisol suppression between ester types under occlusion [3]) positions this compound as an ideal probe molecule in formulation screening studies. Researchers comparing cream, ointment, and liposomal delivery systems can use this compound to benchmark how formulation variables interact with the 17-butyrate ester's intrinsic potency-safety profile to optimize the local anti-inflammatory efficacy-to-systemic exposure ratio.

Glucocorticoid Receptor Structure-Activity Relationship (SAR) Studies: Probing the Role of C17-Esterification in Receptor Binding Kinetics and Transactivation/Transrepression Selectivity

With the established benchmark that structurally related fluorinated 11β-hydroxy corticosteroids achieve cortisol suppression EC50 values of 0.95 ± 0.22 ng/mL and 7-fold anti-inflammatory potency over prednisolone [4], this 17-butyrate ester variant enables direct comparison of how esterification at the 17α-position versus the 21-position alters glucocorticoid receptor binding affinity, nuclear translocation kinetics, and differential transactivation vs. transrepression gene expression profiles. The absence of confounding substituents at C16 (present in fluocortolone) and C21 (present in 21-ester analogs) makes this compound a cleaner molecular probe for isolating the contribution of 17-butyrate esterification to receptor pharmacodynamics.

In Vitro Skin Permeation and Metabolic Stability Profiling in Reconstructed Human Epidermis Models

The well-documented differential between 17-butyrate ester compounds and free alcohol/21-ester analogs in terms of dermal atrophy risk [5] and systemic absorption [3] supports the use of this compound in Franz cell diffusion studies and reconstructed human epidermis (RHE) models to quantify how the 17-butyrate ester's specific logP, molecular volume, and esterase susceptibility influence stratum corneum partitioning, epidermal retention, and dermal metabolism. These data enable rational selection of ester type for optimizing the benefit-risk profile in topical dermatological product development.

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